molecular formula C20H12ClN3O3S B5110415 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide

Cat. No. B5110415
M. Wt: 409.8 g/mol
InChI Key: RDWOZCXLAJJCPX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiazole compounds and has been studied for its ability to modulate cellular processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to modulate the activity of other cellular proteins, including calcium channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can inhibit the growth of cancer cells and induce apoptosis. N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to modulate the activity of neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function. In vivo studies have demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide in lab experiments is its ability to modulate cellular signaling pathways, which can provide insights into the mechanisms of various cellular processes. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide. One direction is to further investigate its potential therapeutic applications in oncology, neurology, and immunology. Another direction is to study the structure-activity relationship of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide and develop more potent analogs. Additionally, the development of targeted delivery systems for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide could improve its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide involves the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide in its pure form.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been studied for its ability to modulate the activity of neurotransmitters and improve cognitive function. In immunology, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-15-10-7-13(11-17(15)24(26)27)19(25)22-14-8-5-12(6-9-14)20-23-16-3-1-2-4-18(16)28-20/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWOZCXLAJJCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide

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